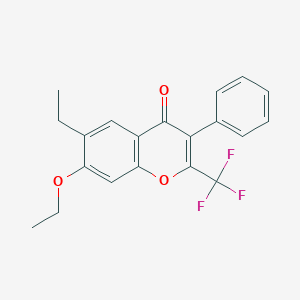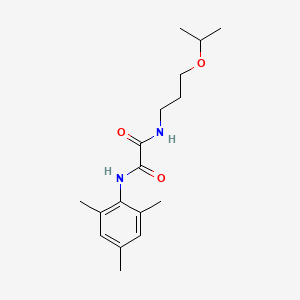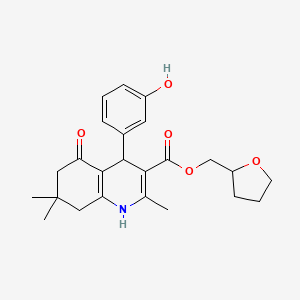![molecular formula C17H15N3O6S B4945590 4-{2-[(2,4-dinitrophenyl)sulfanyl]benzoyl}morpholine](/img/structure/B4945590.png)
4-{2-[(2,4-dinitrophenyl)sulfanyl]benzoyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[(2,4-dinitrophenyl)sulfanyl]benzoyl}morpholine is a complex organic compound characterized by the presence of a morpholine ring, a benzoyl group, and a dinitrophenyl sulfanyl moiety
将来の方向性
The future directions for the study of “4-{2-[(2,4-dinitrophenyl)thio]benzoyl}morpholine” and related compounds could involve further exploration of their potential biological activities, such as their anticancer properties . Additionally, more detailed studies on their synthesis, chemical reactions, and mechanisms of action could provide valuable insights.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(2,4-dinitrophenyl)sulfanyl]benzoyl}morpholine typically involves multiple steps. One common method starts with the reaction of 2,4-dinitrophenyl sulfide with benzoyl chloride under controlled conditions to form the intermediate compound. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and require precise temperature control to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
化学反応の分析
Types of Reactions
4-{2-[(2,4-dinitrophenyl)sulfanyl]benzoyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl or dinitrophenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives. Substitution reactions can result in various substituted morpholine derivatives.
科学的研究の応用
4-{2-[(2,4-dinitrophenyl)sulfanyl]benzoyl}morpholine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound’s unique structural features make it useful in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-{2-[(2,4-dinitrophenyl)sulfanyl]benzoyl}morpholine involves its interaction with specific molecular targets. The dinitrophenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to various biological effects. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action, affecting cellular oxidative stress pathways .
類似化合物との比較
Similar Compounds
2-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole: Similar in structure but contains a benzimidazole ring instead of a morpholine ring.
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: Contains a benzimidazole ring and a benzaldehyde group, differing from the morpholine and benzoyl groups in the target compound.
Uniqueness
4-{2-[(2,4-dinitrophenyl)sulfanyl]benzoyl}morpholine is unique due to the combination of its morpholine ring and dinitrophenyl sulfanyl moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
[2-(2,4-dinitrophenyl)sulfanylphenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6S/c21-17(18-7-9-26-10-8-18)13-3-1-2-4-15(13)27-16-6-5-12(19(22)23)11-14(16)20(24)25/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWZKNGBTFIPQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-METHYL-N-{2-[2-NITRO-4-(TRIFLUOROMETHYL)ANILINO]ETHYL}BENZAMIDE](/img/structure/B4945511.png)
![2-({[(10Z)-8,8-Dimethyl-2,9-dioxo-2H,8H,9H,10H-pyrano[2,3-H]chromen-10-ylidene]methyl}amino)benzoic acid](/img/structure/B4945516.png)


![2-[(3,4-Dichlorophenyl)sulfonyl-methylamino]acetamide](/img/structure/B4945544.png)
![2-[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]acetic acid](/img/structure/B4945549.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4945550.png)

![2-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)sulfanyl]acetic acid;bromide](/img/structure/B4945555.png)
![2-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-6-ethoxyphenyl acetate](/img/structure/B4945571.png)
![3-{[(4-acetylphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide](/img/structure/B4945578.png)
![5-[(3-fluorophenoxy)methyl]-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4945598.png)
![ethyl (4-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate](/img/structure/B4945604.png)
![3-(2-methyl-2-propen-1-yl)-2-thioxo-1,2,3,5,6,7,8,9-octahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4945608.png)
